molecular formula C9H12N2O2 B556570 2-Amino-3-(4-aminophenyl)propanoic acid CAS No. 2922-41-0

2-Amino-3-(4-aminophenyl)propanoic acid

Cat. No.: B556570
CAS No.: 2922-41-0
M. Wt: 198.22 g/mol
InChI Key: CMUHFUGDYMFHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-aminophenyl)propanoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of phenylalanine, an essential amino acid, and features an amino group attached to the fourth carbon of the benzene ring

Scientific Research Applications

2-Amino-3-(4-aminophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3-(4-aminophenyl)propanoic acid involves the reaction of 4-nitrophenylalanine with hydrogen gas in the presence of a palladium catalyst. The nitro group is reduced to an amino group, yielding the desired compound. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Another synthetic route involves the use of 4-aminobenzaldehyde and glycine in a Strecker synthesis. This method involves the formation of an imine intermediate, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium or platinum catalysts to achieve efficient reduction of nitro groups to amino groups. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-aminophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with additional hydrogen atoms.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Alkylated and acylated derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-aminophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar structure but lacking the additional amino group on the benzene ring.

    Tyrosine: Another amino acid with a hydroxyl group on the benzene ring instead of an amino group.

    4-Aminophenylalanine: A compound with an amino group on the benzene ring but differing in the position of the amino group.

Uniqueness

2-Amino-3-(4-aminophenyl)propanoic acid is unique due to the presence of two amino groups, which enhances its reactivity and potential for forming various derivatives. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUHFUGDYMFHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313036
Record name 4-Amino-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-2-Amino-3-(4-aminophenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2922-41-0, 943-80-6
Record name 4-Amino-DL-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2922-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Amino-DL-phenylalanine hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2922-41-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2922-41-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-amino-DL-phenylalanine hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-2-Amino-3-(4-aminophenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

260 - 264 °C
Record name L-2-Amino-3-(4-aminophenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(4-aminophenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(4-aminophenyl)propanoic acid
Reactant of Route 3
2-Amino-3-(4-aminophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3-(4-aminophenyl)propanoic acid
Reactant of Route 5
2-Amino-3-(4-aminophenyl)propanoic acid
Reactant of Route 6
2-Amino-3-(4-aminophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.